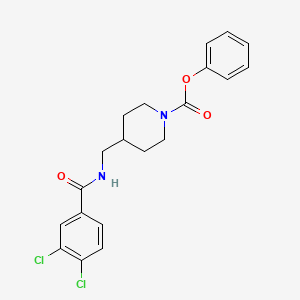

Phenyl 4-((3,4-dichlorobenzamido)methyl)piperidine-1-carboxylate

Description

Phenyl 4-((3,4-dichlorobenzamido)methyl)piperidine-1-carboxylate is a synthetic small molecule characterized by a piperidine backbone substituted with a phenyl ester at the 1-position and a 3,4-dichlorobenzamido-methyl group at the 4-position. The dichlorinated aromatic moiety may enhance lipophilicity and target binding affinity, while the piperidine ring contributes to conformational flexibility, a feature critical for interacting with hydrophobic enzyme pockets.

Properties

IUPAC Name |

phenyl 4-[[(3,4-dichlorobenzoyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2N2O3/c21-17-7-6-15(12-18(17)22)19(25)23-13-14-8-10-24(11-9-14)20(26)27-16-4-2-1-3-5-16/h1-7,12,14H,8-11,13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPFQZVZOKPYRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-((3,4-dichlorobenzamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the reaction of 3,4-dichlorobenzoyl chloride with piperidine to form the corresponding amide. This intermediate is then reacted with phenol under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-((3,4-dichlorobenzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Phenyl 4-((3,4-dichlorobenzamido)methyl)piperidine-1-carboxylate may have applications in biological research, particularly in the study of enzyme inhibitors or receptor ligands.

Medicine: In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound might be used in the production of specialty chemicals or as a component in various formulations.

Mechanism of Action

The mechanism by which Phenyl 4-((3,4-dichlorobenzamido)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Piperidine-Based Compounds

Key Observations :

- Ester Group Variability: The phenyl ester in the query compound contrasts with the tert-butyl ester in ’s compound, which may influence metabolic stability.

- Substituent Effects: The 3,4-dichlorobenzamido group in the query compound differs from the sulfamoylamino-benzamido group in Compound 2 (). Sulfamoyl groups enhance hydrogen-bonding capacity, which could improve target affinity, as seen in Compound 2’s Autotaxin inhibition (IC₅₀: 0.8 µM) .

Table 2: Activity Profiles of Related Compounds

Key Findings :

- Autotaxin Inhibitors: Compounds in demonstrate nanomolar to low-micromolar potency against Autotaxin, a phospholipase implicated in cancer metastasis. The absence of sulfamoyl or phenoxy groups in the query compound suggests divergent target specificity, possibly toward phosphodiesterase δ (PDEδ), as seen in PROTACs from .

- Metabolic Stability : The tert-butyl ester in ’s compound lacks hydrolytic liability compared to phenyl esters, but this may reduce cell permeability due to increased steric bulk .

Biological Activity

Phenyl 4-((3,4-dichlorobenzamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activity, particularly in the context of cancer therapeutics and enzyme inhibition. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 351.24 g/mol

- IUPAC Name : this compound

Biological Activity Overview

This compound has been studied for its activity against various biological targets, including:

- Hsp90 Inhibition : Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative activities in breast cancer cell lines by inhibiting the heat shock protein 90 (Hsp90) pathway .

- ERK5 Pathway Modulation : The compound's interaction with the ERK5 mitogen-activated protein kinase pathway has been explored. Modifications in the chemical structure can enhance potency against ERK5, which is critical in various cellular processes, including proliferation and survival .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Protein Kinases : The compound may inhibit specific protein kinases involved in cancer cell signaling pathways.

- Disruption of Protein Folding : By targeting Hsp90, it disrupts the proper folding and function of client proteins crucial for tumor growth.

- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds that share structural similarities with this compound:

Table 1: Summary of Biological Activity Studies

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates that modifications can lead to variations in bioavailability and clearance rates. For instance, compounds with higher membrane permeability showed better efficacy in cellular assays compared to those with poor permeability .

Table 2: Pharmacokinetic Parameters

| Compound | Cl (mL/min/kg) | Vd (L/kg) | t½ (min) | F (%) |

|---|---|---|---|---|

| Example A | 14 | 0.6 | 80 | 42 |

| Example B | 20 | 0.8 | 60 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.